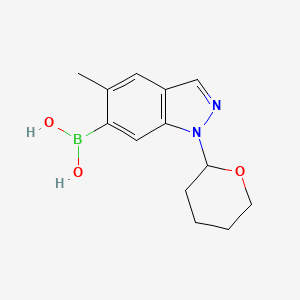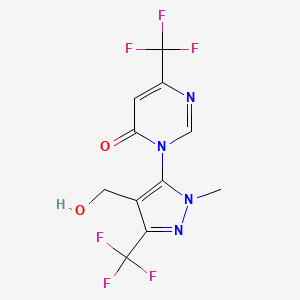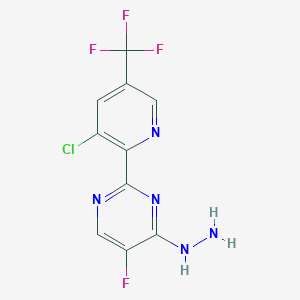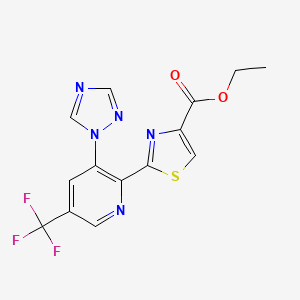
1-(Tetrahydro-2H-pyran-2-yl)-5-methyl-1H-indazol-6-yl-6-boronic acid
Übersicht
Beschreibung
The compound is a boronic acid derivative with an indazole and a tetrahydropyran group. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications .
Molecular Structure Analysis
The molecular structure would consist of a 5-membered indazole ring attached to a 6-membered tetrahydropyran ring via a methylene (-CH2-) spacer. The boronic acid group (-B(OH)2) would be attached to the 6-position of the indazole ring .Chemical Reactions Analysis
As a boronic acid, this compound would be expected to undergo reactions typical of this group, such as forming boronate esters in the presence of diols .Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis Applications :
- The paper by Dandu et al. (2007) discusses a regiospecific approach for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, which can be related to the research applications of your compound. This involves palladium-catalyzed Suzuki coupling, a method that might be relevant for manipulating your compound (Dandu et al., 2007).
MCH-1 Antagonism for Obesity Treatment :
- Hadden et al. (2010) present a study on 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, showing potential as MCH-1 receptor antagonists. This is relevant due to the similarities in chemical structure and potential for obesity treatment research (Hadden et al., 2010).
Synthesis and Transformations :
- El’chaninov et al. (2018) describe the synthesis and transformations of pyrazolo and benzothiazole derivatives. This study offers insights into synthetic pathways and transformations that could be applicable to your compound (El’chaninov et al., 2018).
Asymmetric Synthesis of Polyketide Spiroketals :
- Meilert et al. (2004) explore the asymmetric synthesis of C15 polyketide spiroketals, which may provide useful techniques for synthesizing and manipulating your compound in a laboratory setting (Meilert et al., 2004).
Synthesis of Boronate Compounds :
- Yu-jua (2013) focuses on the synthesis of 1-alkyl-pyrazole boronate compounds, potentially providing relevant methods for the synthesis of boronic acid derivatives similar to your compound (Zhang Yu-jua, 2013).
Hydrotris(indazolyl)borates Synthesis :
- Rheingold et al. (1997) investigate the synthesis of hydrotris(indazolyl)borates with varying substituents, which could be directly relevant to the synthesis and properties of your compound (Rheingold et al., 1997).
AKT Inhibition Activity :
- Gogireddy et al. (2014) synthesized a series of indazole derivatives with potential AKT kinase inhibitory activity. This could suggest a potential research application for your compound in similar pathways (Gogireddy et al., 2014).
Dipeptide Synthon Synthesis :
- Suter et al. (2000) describe the synthesis of dipeptide synthons, which might offer techniques applicable to the synthesis and use of your compound (Suter et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-6-10-8-15-16(13-4-2-3-5-19-13)12(10)7-11(9)14(17)18/h6-8,13,17-18H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWKNKXTGTVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C=NN2C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)




![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)




